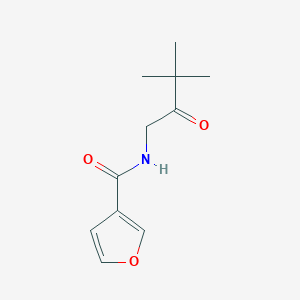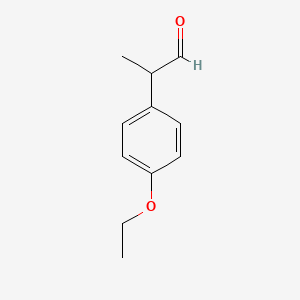![molecular formula C16H14N2O B7595670 Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)
Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[quinazoline-2(1H),2’-indan]-4(3H)-one is a heterocyclic compound that features a unique spiro structure, where a quinazoline moiety is fused with an indanone ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[quinazoline-2(1H),2’-indan]-4(3H)-one typically involves the formation of the quinazoline ring followed by the spirocyclization with an indanone derivative. Common synthetic methods include:
Aza-reaction: This involves the coupling of an imine with an electron-rich alkene, often facilitated by catalysts such as Lewis acids.
Microwave-assisted reaction: This method accelerates the reaction process and can improve yields.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline ring.
Industrial Production Methods:
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
科学研究应用
Spiro[quinazoline-2(1H),2’-indan]-4(3H)-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of Spiro[quinazoline-2(1H),2’-indan]-4(3H)-one involves its interaction with specific molecular targets:
相似化合物的比较
Quinazoline derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Indanone derivatives: Compounds with the indanone structure also show comparable chemical reactivity and applications.
Uniqueness: Spiro[quinazoline-2(1H),2’-indan]-4(3H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties compared to other quinazoline or indanone derivatives .
属性
IUPAC Name |
spiro[1,3-dihydroindene-2,2'-1,3-dihydroquinazoline]-4'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-15-13-7-3-4-8-14(13)17-16(18-15)9-11-5-1-2-6-12(11)10-16/h1-8,17H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLDMAMMHUWZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC13NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7595592.png)

![N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7595616.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)
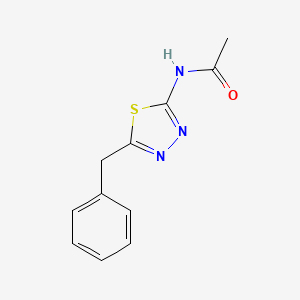
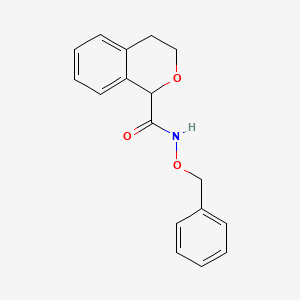
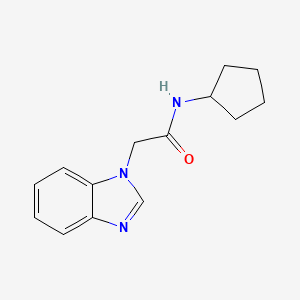
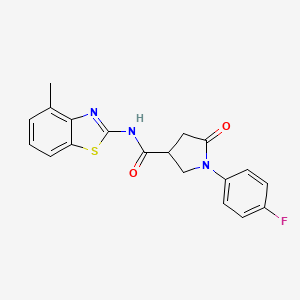
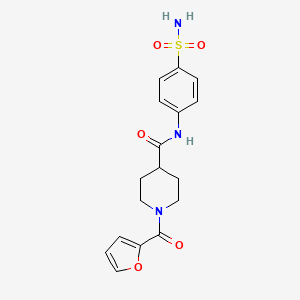
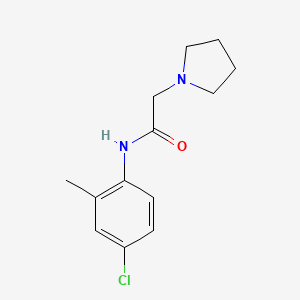
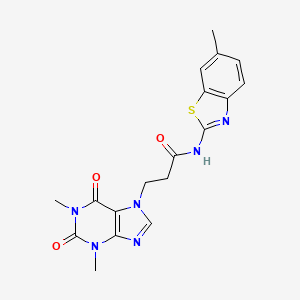
![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
